molecular formula C9H20N2O2 B14070005 Tert-butyl 4-hydrazinyl-2-methylbutanoate

Tert-butyl 4-hydrazinyl-2-methylbutanoate

Cat. No.: B14070005
M. Wt: 188.27 g/mol
InChI Key: JMDGRTCHBQSTTP-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydrazinyl-2-methylbutanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a hydrazine group, which serves as a highly versatile nitrogen-based building block for constructing more complex molecules . The tert-butyl ester moiety acts as a protecting group for carboxylic acids, a common strategy in multi-step synthetic sequences to improve selectivity and yield . Researchers value this reagent for its potential application as a key intermediate. Its mechanism of action is dependent on the specific synthetic pathway, typically involving reactions at the hydrazine and ester functional groups. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl 4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-11-10)8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3

InChI Key

JMDGRTCHBQSTTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNN)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 4 Hydrazinyl 2 Methylbutanoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For Tert-butyl 4-hydrazinyl-2-methylbutanoate, the analysis begins with the disconnection of the most reactive functional groups.

The primary disconnections for the target molecule are:

C-O bond of the tert-butyl ester: This is a standard disconnection for esters, leading back to a carboxylic acid precursor and tert-butanol. youtube.com This approach identifies 4-hydrazinyl-2-methylbutanoic acid as a key intermediate.

C-N bond of the hydrazinyl group: Disconnecting the bond between the butanoate chain and the hydrazine (B178648) group is another logical step. This suggests a precursor molecule with a leaving group at the C4 position, such as a halide (e.g., 4-bromo-2-methylbutanoate), which could react with a hydrazine equivalent.

A functional group interconversion (FGI) is also a viable strategy. For instance, the hydrazinyl group could be derived from the reduction of a corresponding azide (B81097) or a nitro group, or via the Gabriel synthesis using a protected hydrazine equivalent.

These disconnections lead to two primary retrosynthetic pathways:

Pathway A: Focuses on late-stage introduction of the hydrazine.

Target: this compound

Disconnect (C-N): Tert-butyl 4-halo-2-methylbutanoate + Hydrazine

Disconnect (C-O): 4-halo-2-methylbutanoic acid + Tert-butanol

Pathway B: Focuses on early-stage introduction of a protected hydrazine.

Target: this compound

Disconnect (C-O): 4-(protected-hydrazinyl)-2-methylbutanoic acid + Tert-butanol

Disconnect (C-N): 2-methyl-4-halobutanoic acid + Protected hydrazine (e.g., tert-butyl carbazate)

This analysis highlights the key synthons and their corresponding synthetic equivalents, providing a roadmap for the synthetic methodologies discussed below.

Classical Synthetic Routes to Related Hydrazinyl Esters

The synthesis of hydrazinyl esters involves well-established organic transformations, primarily focusing on the formation of the hydrazine and ester functionalities.

Hydrazine Derivatization Approaches

Introducing a hydrazine moiety onto an alkyl chain can be achieved through several methods. A common strategy involves the reaction of a suitable electrophile with hydrazine or its derivatives. researchgate.net

Nucleophilic Substitution: A precursor such as tert-butyl 4-bromo-2-methylbutanoate can be reacted with hydrazine hydrate. This reaction is typically performed in a polar solvent like ethanol (B145695) or isopropanol. An excess of hydrazine is often used to minimize the formation of di-alkylated products.

Using Protected Hydrazines: To improve selectivity and handle the reactivity of hydrazine, protected forms are often used. Tert-butyl carbazate, for example, can be used as a nucleophile to displace a leaving group. chemicalbook.comorgsyn.org The protecting group (Boc) can then be removed under acidic conditions to reveal the free hydrazine.

From Carboxylic Acids: Carboxylic acids can be coupled with hydrazine derivatives using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form acyl hydrazides. thermofisher.com While this would place the hydrazine adjacent to the carbonyl group, similar coupling strategies can be adapted for precursors with a terminal carboxyl group that is later transformed.

Esterification Strategies Employing Tert-butanol

The formation of tert-butyl esters presents a unique challenge compared to esters of primary or secondary alcohols. The steric bulk of the tert-butyl group and the high reactivity of the intermediate tert-butyl carbocation, which readily undergoes elimination to form isobutylene, make standard Fischer esterification conditions (acid catalyst with heat) largely ineffective. asianpubs.orgchemguide.co.uk

Alternative methods are therefore required:

Reaction with Isobutylene: A common and effective method is the acid-catalyzed addition of the carboxylic acid (4-hydrazinyl-2-methylbutanoic acid) to isobutylene. A strong acid catalyst like sulfuric acid or an acidic ion-exchange resin is used. researchgate.net

Using Activated Carboxylic Acid Derivatives: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride, which then reacts with tert-butanol. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent can be used to convert carboxylic acids to their tert-butyl esters in the presence of a base like 4-(dimethylamino)pyridine (DMAP).

The table below summarizes typical conditions for these esterification methods.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Isobutylene Addition Carboxylic Acid, Isobutylene, H₂SO₄ (cat.)Dichloromethane (B109758), pressure vessel, room temp.High yield, atom economicalRequires handling of gaseous isobutylene
Acid Chloride Acid Chloride, Tert-butanol, PyridineAnhydrous ether or THF, 0 °C to room temp.Generally high yieldingRequires preparation of the acid chloride
Boc Anhydride Carboxylic Acid, Boc₂O, DMAP, Et₃NAcetonitrile (B52724) or Dichloromethane, room temp.Mild conditionsStoichiometric use of Boc₂O can be costly

Stereoselective Synthesis of the Butanoate Scaffold

Achieving stereocontrol at the C2 position of the butanoate is crucial for synthesizing enantiomerically pure this compound. This is typically accomplished using either chiral auxiliaries or asymmetric catalysis. nih.gov

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. blogspot.comnih.gov

For the synthesis of the 2-methylbutanoate scaffold, a common approach involves the use of Evans oxazolidinone auxiliaries. The general sequence is as follows:

Acylation: The chiral auxiliary is acylated with a suitable carboxylic acid derivative (e.g., butenoyl chloride) to form an N-acyl oxazolidinone.

Stereoselective Alkylation: The resulting enolate is generated using a base like lithium diisopropylamide (LDA) and then reacted with an electrophile (e.g., methyl iodide). The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face, thus establishing the stereocenter. blogspot.com

Auxiliary Removal: The auxiliary is cleaved, typically via hydrolysis or alcoholysis, to yield the chiral carboxylic acid or ester.

Different substituents on the oxazolidinone can be used to direct the formation of either the (R) or (S) enantiomer.

Auxiliary TypeKey FeatureOutcome Stereochemistry
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one Derived from (1R,2S)-norephedrineDirects alkylation to form specific enantiomers
(S)-4-benzyloxazolidin-2-one Derived from (S)-phenylalaninolProvides high diastereoselectivity in alkylations

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers a more efficient alternative to chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. monash.edu For the butanoate scaffold, several catalytic strategies could be employed on a suitable precursor.

Asymmetric Hydrogenation: A key precursor, such as tert-butyl 2-methylidenebut-3-enoate, could undergo asymmetric hydrogenation. Chiral transition metal catalysts, particularly those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are effective for the enantioselective reduction of C=C double bonds. nih.gov

Asymmetric Conjugate Addition: The methyl group could be introduced via a conjugate addition reaction to an α,β-unsaturated ester, such as tert-butyl crotonate. Chiral copper or zinc-based catalysts can mediate the addition of a methyl group from an organometallic reagent (e.g., a Grignard reagent or an organozinc compound) with high enantioselectivity. mdpi.com

Recent advances in biocatalysis also provide enzymatic routes for the asymmetric alkylation of α-keto acids, which could serve as precursors to the desired chiral butanoate. nih.gov These methods offer high selectivity under mild reaction conditions.

Catalytic MethodSubstrate ExampleCatalyst SystemKey Transformation
Asymmetric Hydrogenation α,β-Unsaturated esterRh(I)-BINAP complexStereoselective reduction of C=C
Conjugate Addition Tert-butyl crotonateCu(I)-Chiral Ligand + Me₂ZnStereoselective 1,4-addition of a methyl group
Friedel-Crafts Alkylation Indole derivativeNi(cod)₂ / (R)-BINAPAsymmetric propargylation

Modern Approaches to Hydrazinyl Group Introduction

The introduction of a hydrazinyl moiety is a key transformation in the synthesis of many biologically active molecules and versatile chemical intermediates. Modern synthetic chemistry offers several powerful methods for this purpose, including electrophilic and reductive amination protocols.

Electrophilic Amination Reactions

Electrophilic amination is a process that forms a carbon-nitrogen bond through the reaction of a carbon nucleophile (like an enolate) with an electrophilic nitrogen source. wikipedia.org This method is particularly valuable for creating α-amino acid derivatives and related structures. nih.gov

A common strategy involves the reaction of a pre-formed ester enolate with an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD). illinois.edu The initial product of this reaction is a protected hydrazine derivative, which can subsequently be processed to yield the desired compound. nih.gov The α-amination of carbonyl compounds can be achieved by generating an enolate, which then acts as the nucleophile. nih.gov

For a target molecule like this compound, where the hydrazinyl group is at the γ-position, a direct α-amination of a butanoate precursor is not a viable route. However, the principles of electrophilic amination could be applied in a multi-step synthesis involving a precursor with a nucleophilic center at the C4 position. A hypothetical approach could involve the reaction of a suitable organometallic intermediate with an electrophilic hydrazine equivalent. Azodicarboxylates are frequently used as electrophilic reagents for the α-amination of carbonyl derivatives in organic synthesis. researchgate.net The reaction between an enolate equivalent and an azodicarboxylate ester represents a significant C-N bond-forming reaction in synthetic methodology. illinois.edu

Hypothetical Electrophilic Amination Route:

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming C-N bonds. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or its derivative, like hydrazine, to form an imine or hydrazone intermediate. This intermediate is then reduced to the corresponding amine or hydrazine. frontiersin.org This one-pot process is efficient for the synthesis of primary, secondary, and tertiary amines. frontiersin.orgnih.gov

This protocol is particularly well-suited for the synthesis of this compound. The key starting material would be tert-butyl 2-methyl-4-oxobutanoate , a known keto-ester. This precursor can react with hydrazine (often in the form of hydrazine hydrate) to form a cyclic or acyclic hydrazone intermediate. Subsequent reduction of the C=N bond yields the target hydrazinyl product.

A variety of reducing agents can be employed for the reduction step. Mild and selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices that tolerate other functional groups, such as the ester moiety. organic-chemistry.org An efficient method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has also been reported. organic-chemistry.org Alternatively, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a scalable and clean method. koreascience.kr Borohydride exchange resin (BER) in combination with nickel acetate (B1210297) has been shown to be an effective system for the reductive amination of ketones with hydrazine. koreascience.kr

Plausible Reductive Amination Route:

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects on Yield and Selectivity

The choice of solvent is critical in synthetic chemistry. In the context of reductive amination, the solvent must be compatible with both the hydrazone formation and the reduction steps.

For Hydrazone Formation: Protic solvents like methanol (B129727) or ethanol can facilitate the condensation reaction by stabilizing intermediates and assisting in the elimination of water.

For Reduction:

When using hydride reagents like sodium triacetoxyborohydride, aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile are preferred to avoid reaction with the solvent. organic-chemistry.org

For catalytic hydrogenation, polar protic solvents like methanol and ethanol are often effective. Studies on related nucleophilic substitution reactions with hydrazine have shown that polar protic solvents can efficiently mediate the reaction. researchgate.net

The reactivity of nucleophiles like hydrazine can be significantly different in various solvents; for instance, reactivities are generally higher in acetonitrile than in water. acs.org

The optimal solvent provides a balance, ensuring all reactants remain in solution while promoting the desired reaction pathway and minimizing side reactions.

Table 1: Hypothetical Solvent Effects on the Reductive Amination Yield

SolventRelative Dielectric ConstantAssumed RoleHypothetical Yield (%)
Methanol (MeOH)32.7Protic; good for hydrazone formation and hydrogenation85
1,2-Dichloroethane (DCE)10.4Aprotic; standard for NaBH(OAc)₃ reductions92
Tetrahydrofuran (THF)7.6Aprotic ether; common for hydride reductions88
Acetonitrile (MeCN)37.5Polar aprotic; may enhance nucleophilicity75

Temperature and Pressure Influences

Temperature control is a key factor in managing reaction kinetics and selectivity. Most reductive aminations using chemical hydrides are conducted at mild temperatures, typically between 0 °C and room temperature (25 °C), to prevent undesired side reactions like ester reduction or decomposition of the product.

Catalytic hydrogenation may require different conditions. While many modern catalyst systems operate efficiently at room temperature and atmospheric pressure, some substrates may require elevated temperatures or pressures to achieve a reasonable reaction rate. However, higher temperatures can also lead to reduced selectivity or thermal degradation. Therefore, an optimal temperature is sought that maximizes the reaction rate without compromising the yield and purity of the final product.

Table 2: Hypothetical Influence of Temperature on Reaction Outcome

Temperature (°C)Reaction Time (h)Hypothetical Yield (%)Observed Side Products
02490Minimal
25 (Room Temp.)892Trace impurities
50280Increased decomposition/side products

Catalyst Selection and Loading

The term "catalyst" in this context can refer to additives that promote hydrazone formation or the primary catalyst/reagent used for the reduction step.

Acid Catalysis: The initial condensation to form the hydrazone can often be accelerated by the addition of a catalytic amount of a weak acid, such as acetic acid.

Reduction System: The choice of reducing system is paramount for achieving high yield and selectivity.

Stoichiometric Hydrides: Reagents like NaBH(OAc)₃ are often preferred in lab-scale synthesis for their mildness and broad functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation (e.g., using Pd, Pt, or Ni catalysts) is often more atom-economical and environmentally benign. nih.govtaylorandfrancis.com Nickel-based catalysts, in particular, offer a cost-effective and highly active option for reductive amination. rsc.org

The loading of the hydrogenation catalyst must be optimized. A higher loading can increase the reaction rate but also adds to the cost and complexity of product purification. The goal is to use the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe.

Table 3: Hypothetical Comparison of Catalyst Systems

Catalyst/Reducing AgentTypical Loading/EquivalentsHypothetical Yield (%)Key Advantages
NaBH(OAc)₃1.2 - 1.5 eq.92Mild, selective, tolerates esters
H₂ / 5% Pd-C1-5 mol%89Atom economical, clean work-up
H₂ / Raney Ni5-10 wt%85Cost-effective, active catalyst
BER-Ni(OAc)₂Excess BER, cat. Ni(OAc)₂88Avoids toxic reagents, good for primary amines koreascience.kr

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydrazinyl Functionality

The hydrazinyl group is a potent nucleophile, making it the primary site for reactions such as condensations, cyclizations, and acylations.

The reaction between hydrazines and carbonyl compounds like aldehydes and ketones is a fundamental transformation that yields hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). This condensation is typically straightforward and high-yielding. researchgate.netresearchgate.net The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable hydrazone. uchile.cllookchem.com The rate-limiting step is often the dehydration of this intermediate. lookchem.com

This reaction can be catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent to accelerate the formation of the hydrazone product. researchgate.net The general scheme for this reaction is presented below.

General Reaction Scheme: Hydrazone Formation

R¹-CHO + H₂N-NH-R² → R¹-CH=N-NH-R² + H₂O

R¹, R³-CO + H₂N-NH-R² → R¹, R³-C=N-NH-R² + H₂O

In the context of Tert-butyl 4-hydrazinyl-2-methylbutanoate, reaction with various aldehydes and ketones would yield the corresponding hydrazone derivatives, which are valuable intermediates for further synthesis. The specific conditions can influence the outcome; for example, using a large excess of hydrazine (B178648) can sometimes lead to the reduction of the carbonyl compound to an alcohol instead of condensation. uchile.cl

Reactant 1Reactant 2ConditionsProduct TypeReference
Hydrazine DerivativeAldehyde or KetoneCatalytic Acid (e.g., Acetic Acid), Alcohol SolventHydrazone researchgate.net
6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-oneAcetoneNot specifiedAcetone Hydrazone osi.lv
6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-oneBenzaldehydeNot specifiedBenzaldehyde Hydrazone osi.lv
Hydrazine Hydratep-Bromo benzaldehyde1 equivalent hydrazineHydrazone and Azine uchile.cllookchem.com

This table presents generalized and specific examples of hydrazone formation reactions.

The hydrazine moiety is a key building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nuph.edu.uathieme-connect.de Intermediates derived from this compound, such as hydrazones, can undergo intramolecular cyclization to form stable ring systems like pyrazoles, triazines, and pyridazinones. chempap.orgchem-soc.si

For instance, hydrazones formed from condensation with 1,3-dicarbonyl compounds can be cyclized to form pyrazole (B372694) rings. Similarly, reactions with other bifunctional electrophiles can lead to the construction of various other heterocyclic cores. thieme-connect.de These reactions are fundamental in medicinal chemistry for creating scaffolds with potential biological activity. nuph.edu.ua The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions. chem-soc.sinih.gov

Hydrazine PrecursorReactantProduct HeterocycleReference
β-Alkynyl hydrazinesNon-metal catalystDehydro-azaproline nih.gov
Arylhydrazono-indolinesThermal cyclization1,2,4-triazino[5,6-b]indoles chempap.org
Hydrazino-quinazolin-onesIntramolecular substitution2H- chempap.orgnih.govnih.govtriazino[3,4-b]quinazoline nuph.edu.ua
Boryl-hydrazinoacetic acid saltAcetylacetaldehydePyrazole thieme-connect.de
Boryl-hydrazinoacetic acid saltMethyl 2-formylbenzoatePhthalazinone thieme-connect.de

This table illustrates the versatility of hydrazine derivatives in synthesizing diverse heterocyclic structures.

The nitrogen atoms of the hydrazinyl group can be readily acylated or sulfonylated by reacting with acyl halides, activated amides, or sulfonyl halides. organic-chemistry.orgresearchgate.netnih.govacs.org These reactions introduce acyl (-COR) or sulfonyl (-SO₂R) groups onto the hydrazine nitrogen, forming hydrazides or sulfonyl hydrazides, respectively. These derivatives are often stable, crystalline solids and serve as important intermediates in organic synthesis. researchgate.netnih.gov

For example, N-acyl-N′-sulfonyl hydrazides can be synthesized through acyl substitution reactions between activated amides (like N-benzoylsuccinimide) and arylsulfonyl hydrazides under mild, base-mediated conditions. organic-chemistry.org Similarly, electrochemical methods have been developed for the sulfonylation of various substrates using sulfonyl hydrazides as the sulfonyl source. nih.govacs.org

Hydrazine DerivativeReagentProduct TypeConditionsReference
Arylsulfonyl hydrazideActivated amideN-acyl-N′-sulfonyl hydrazideCs₂CO₃, 1,4-dioxane, 25 °C organic-chemistry.org
HydrazineAcyl halideAcyl hydrazideNot specified researchgate.net
Sulfonyl hydrazideVinyl azide (B81097)Sulfonyl enamineElectrochemical (NH₄I) nih.gov
Sulfonyl hydrazideTerminal alkyneAlkynyl sulfoneElectrochemical (TBAI, K₂CO₃) nih.gov

This table summarizes conditions for the acylation and sulfonylation of hydrazine derivatives.

Alkylhydrazines can undergo oxidative transformations using various oxidizing agents. Treatment with reagents like iodine in the presence of a base can lead to a mixture of products, including alkanes, alkenes, and alkyl iodides, through the decomposition of an intermediate diazo species. rsc.org Other oxidizing agents such as sodium hypochlorite, potassium iodate, and potassium permanganate (B83412) can also be used to destroy the hydrazine moiety, though this can sometimes produce carcinogenic N-nitroso compounds. nih.gov

More controlled oxidations can convert hydrazines into azo compounds (R-N=N-R'). acs.org For example, the aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates to their corresponding azo derivatives can be achieved using a CuCl and DMAP catalyst system under mild conditions. acs.org These oxidative reactions highlight a different facet of hydrazine reactivity, moving beyond its nucleophilic character. The formation of reactive radical species during oxidation is also a well-documented pathway, which can contribute to various subsequent reactions. nih.gov

Hydrazine SubstrateOxidizing Agent/SystemProduct Type(s)Reference
AlkylhydrazineIodine / BaseAlkanes, Alkenes, Alkyl iodides rsc.org
HydrazineSodium hypochloriteDegradation products (may include N-nitrosamines) nih.gov
HydrazinePotassium iodateDegradation products nih.gov
Alkyl 2-phenylhydrazinecarboxylatesCuCl / DMAP / O₂Alkyl 2-phenylazocarboxylates acs.org
Aromatic HydrazidesBobbitt's salt (oxoammonium salt)Aryl diazenes acs.org

This table showcases various outcomes of hydrazine oxidation.

Reactions Involving the Tert-butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The removal of the tert-butyl group to unveil the carboxylic acid is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions. However, the challenge often lies in achieving selectivity, particularly when other acid-sensitive groups are present in the molecule. lookchem.com

Several methods have been developed for the mild and selective cleavage of tert-butyl esters. lookchem.comorganic-chemistry.org For instance, using silica (B1680970) gel in refluxing toluene (B28343) provides a mild method to obtain the corresponding carboxylic acids in high yields. lookchem.com Another approach involves using Lewis acids. A system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been shown to selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, a reversal of the usual selectivity. organic-chemistry.org Similarly, ytterbium triflate (Yb(OTf)₃) has been used as a mild, reusable catalyst for this transformation in nitromethane. niscpr.res.in Zinc bromide (ZnBr₂) in dichloromethane (B109758) has also been employed for the chemoselective hydrolysis of tert-butyl esters. researchgate.net

SubstrateReagent/SystemConditionsOutcomeReference
N-Boc-amino acid tert-butyl esterCeCl₃·7H₂O / NaIAcetonitrile, refluxSelective ester cleavage organic-chemistry.org
tert-Butyl esterSilica GelToluene, refluxCarboxylic acid lookchem.com
tert-Butyl esterYtterbium triflate (catalytic)Nitromethane, 45-50°CSelective ester cleavage niscpr.res.in
N-(PhF)amino acid tert-butyl esterZnBr₂DichloromethaneSelective ester cleavage researchgate.net
tert-Butyl esterAqueous phosphoric acidNot specifiedCarboxylic acid organic-chemistry.org

This table outlines various methods for the selective deprotection of tert-butyl esters.

Reactivity of the Butanoate Carbon Chain

The butanoate chain offers opportunities for functionalization at various positions, primarily at the α- and β-carbons.

The α-carbon (C-2), which is adjacent to the carbonyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of functional groups. Common α-functionalization reactions for esters include alkylation, halogenation, and acylation. The presence of the methyl group at the α-position in this compound means that it is a tertiary carbon, which can influence the stereochemical outcome of these reactions.

Functionalization at the β-position (C-3) is less direct than at the α-position. One common strategy for β-functionalization of esters is through conjugate addition reactions if an α,β-unsaturated analogue could be prepared. However, for a saturated chain like in this compound, this is not directly applicable. Alternatively, radical-mediated reactions could potentially be employed for remote site functionalization, although this is a more complex and less common approach for simple esters. Iron-catalyzed reactions involving tert-butoxy (B1229062) radicals have been shown to lead to β-methyl scission, indicating the potential for radical-based transformations on similar structures. nih.gov

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.gov The functional groups present in this compound make it a potential candidate for participation in certain MCRs.

The Passerini reaction is a well-known three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state, and its mechanism can be influenced by the solvent. organic-chemistry.org

While this compound does not directly contain the necessary functional groups to participate as one of the three core components in a classic Passerini reaction, its derivatives could be investigated. For example, if the hydrazinyl group were to be transformed into a carboxylic acid, the resulting molecule could then act as the acid component in a Passerini reaction. Conversely, the hydrazinyl group itself could potentially engage in Passerini-type reactions, although this would represent a non-classical variation of the reaction. The Passerini reaction is valued in combinatorial chemistry for its ability to generate diverse molecular scaffolds. wikipedia.org

Information regarding "this compound" in specified chemical reactions is currently unavailable in scientific literature.

Following a comprehensive search of scientific databases and literature, no specific information, research findings, or data tables could be located regarding the chemical reactivity and transformation pathways of the compound "this compound" in the context of Ugi reactions or other isocyanide-based multicomponent syntheses.

The investigation included searches for scholarly articles, patents, and chemical datasheets focusing on the application of this specific compound in the requested reaction types. While general information on Ugi reactions and isocyanide-based multicomponent syntheses involving other hydrazine derivatives is available, there is no documented evidence or published research detailing the participation of "this compound" in these specific chemical transformations.

Consequently, the requested article sections on its "Ugi Reaction Applications" and "Other Isocyanide-Based Multicomponent Syntheses" cannot be generated with scientific accuracy and adherence to the provided instructions, as no primary or secondary sources for this information have been found.

Applications in Advanced Organic Synthesis

Role as a Precursor to Protected Amino Acid Derivatives

The synthesis of non-proteinogenic amino acids is a significant area of research in medicinal chemistry and drug discovery. Protected amino acids are crucial intermediates in the solid-phase synthesis of peptides and other pharmaceutically relevant molecules. nbinno.comnih.gov The tert-butyl group is a common protecting group for the carboxyl functionality of amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.gov

While direct research on Tert-butyl 4-hydrazinyl-2-methylbutanoate as a precursor is specific, the general principles of utilizing protected hydrazinyl compounds in amino acid synthesis are well-established. The hydrazinyl group can be transformed into an amino group through various reductive methods, or it can be used to introduce a nitrogen atom in the construction of novel amino acid side chains. The methyl group at the 2-position introduces a chiral center, allowing for the synthesis of stereochemically defined amino acid derivatives.

Utility in the Construction of Peptidomimetics and Oligomers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The construction of these molecules frequently involves the use of unnatural building blocks that introduce conformational constraints or novel backbone architectures.

Incorporation into Backbone-Extended Structures

The structure of this compound lends itself to the synthesis of backbone-extended peptidomimetics. The four-atom spacer between the carboxyl group and the hydrazinyl nitrogen can be incorporated into a peptide chain to create a "gamma-amino acid" analogue after transformation of the hydrazinyl group. This extension of the peptide backbone can induce specific secondary structures and alter the biological activity of the resulting molecule.

Formation of Constrained Dipeptide Units

The bifunctional nature of this compound allows for its use in the synthesis of constrained dipeptide units. The hydrazinyl group can react with dicarbonyl compounds or other electrophiles to form cyclic structures that mimic the turns and loops found in natural peptides. These constrained units are valuable for stabilizing specific conformations and enhancing receptor binding affinity.

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. mdpi.comopenmedicinalchemistryjournal.com Hydrazine (B178648) derivatives are key precursors for the synthesis of many such heterocyclic systems. mdpi.com

Pyrazolone (B3327878) and Pyrazolidinone Syntheses

The reaction of hydrazines with β-ketoesters or related 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolones and their reduced pyrazolidinone counterparts. nih.govcsic.es this compound can serve as the hydrazine component in these cyclocondensation reactions. The resulting pyrazolone or pyrazolidinone will bear the 2-methyl-4-(tert-butoxycarbonyl)butyl substituent on one of its nitrogen atoms, providing a handle for further functionalization or for modulating the physicochemical properties of the final molecule.

Reactant for CyclizationResulting Heterocycle
β-KetoesterSubstituted Pyrazolone
α,β-Unsaturated EsterSubstituted Pyrazolidinone

Triazine and Tetrazine Derivatives

Triazines and tetrazines are six-membered aromatic rings containing three and four nitrogen atoms, respectively. These heterocycles and their derivatives are known to possess a broad spectrum of pharmacological activities. globalscitechocean.comijpsr.info The synthesis of these rings often involves the condensation of hydrazines or their derivatives with other nitrogen-containing synthons. pensoft.netnih.gov For instance, the reaction of amidrazones (derived from hydrazines) with 1,2-dicarbonyl compounds can lead to the formation of 1,2,4-triazines. While specific examples utilizing this compound are not extensively documented in readily available literature, its hydrazinyl functionality makes it a potential candidate for incorporation into such synthetic schemes, leading to triazine and tetrazine derivatives with a protected carboxyalkyl substituent.

HeterocycleGeneral Synthetic Precursors
1,2,4-TriazineAmidrazones, 1,2-Dicarbonyl compounds
1,2,4,5-TetrazineNitriles, Hydrazine

Due to the absence of publicly available scientific literature or research data on "this compound," it is not possible to generate an article detailing its applications in advanced organic synthesis, its use in forming other heterocyclic ring systems, or its contributions to complex molecule construction. Searches for this specific compound did not yield any scholarly articles, patents, or detailed experimental procedures that would be necessary to create a thorough and scientifically accurate article as requested. The compound is listed by some chemical suppliers, but this does not provide the necessary information regarding its chemical reactivity and applications in synthesis.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways

Currently, there is no available literature that elucidates the specific reaction pathways for tert-butyl 4-hydrazinyl-2-methylbutanoate. Such investigations would typically involve identifying the sequence of elementary steps through which the compound is transformed into products. This would include the identification of intermediates and the proposal of plausible mechanisms for its reactions, such as condensations with carbonyl compounds to form hydrazones or its behavior in oxidation-reduction reactions.

Transition State Analysis in Catalytic Processes

An analysis of the transition states in catalytic processes involving this compound is contingent on the existence of known catalytic reactions in which it participates. As no such reactions are documented in the current body of scientific literature, a transition state analysis is not possible. This type of analysis is crucial for understanding how catalysts influence reaction rates and selectivities by stabilizing the high-energy transition state structures.

Kinetic and Thermodynamic Studies of Rate-Determining Steps

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. Such studies are fundamental to understanding the feasibility and rate of chemical processes. Kinetic studies would involve measuring reaction rates under various conditions to determine the rate law and activation parameters, thereby identifying the rate-determining step. Thermodynamic studies would provide information on the energy changes associated with the reaction, indicating the position of equilibrium. The absence of this data precludes any quantitative discussion of the compound's reactivity.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

No published studies detailing the quantum chemical calculations of the electronic structure of Tert-butyl 4-hydrazinyl-2-methylbutanoate were found. Such a study would typically involve the use of methods like Hartree-Fock or Density Functional Theory (DFT) to determine properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify its stable three-dimensional structures and the energy barriers between them, has not been reported in the scientific literature. This type of analysis is crucial for understanding a molecule's flexibility and how it might interact with other molecules.

Computational Prediction of Molecular Descriptors Relevant to Reactivity

There are no available computational studies that predict the molecular descriptors for this compound. These descriptors, such as charge distribution, polarizability, and various quantum chemical parameters, are essential for predicting the reactivity of a compound in different chemical environments.

Reaction Mechanism Simulations via DFT (Density Functional Theory)

Simulations of reaction mechanisms involving this compound using Density Functional Theory (DFT) have not been documented. DFT is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including transition states and activation energies.

Molecular Dynamics Simulations of Compound Interactions

No molecular dynamics simulations investigating the interactions of this compound with other molecules or in different solvent environments have been published. These simulations provide insights into the dynamic behavior of molecules over time and are particularly useful for studying processes like solvation and binding.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For Tert-butyl 4-hydrazinyl-2-methylbutanoate (molecular formula: C₉H₂₀N₂O₂), HRMS would be used to verify its exact molecular weight. The calculated monoisotopic mass is 188.1525 g/mol . An experimental HRMS analysis would aim to find a molecular ion peak, typically [M+H]⁺ (protonated molecule) at m/z 189.1603, that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

However, specific experimental HRMS data for this compound are not available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic structure of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be required to fully characterize this compound.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the tert-butyl group (a singlet integrating to 9 protons), the methyl group on the main chain (a doublet), the methylene protons (CH₂), the methine proton (CH), and the protons associated with the hydrazinyl group (NH and NH₂), which may appear as broad signals.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The expected spectrum would include resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the three distinct carbons of the 2-methylbutane backbone.

2D Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal which protons are spin-coupled to each other, helping to piece together the connectivity of the carbon backbone (e.g., showing the correlation between the CH proton and its neighboring CH₂ and CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Despite the utility of these techniques, published ¹H, ¹³C, COSY, HSQC, or HMBC spectra specifically for this compound could not be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the hydrazinyl group (typically in the 3300-3400 cm⁻¹ region), C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹), and a strong C=O stretch from the ester carbonyl group (typically ~1735 cm⁻¹). docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Symmetrical vibrations, such as C-C bond stretches within the backbone and the tert-butyl group, would be more prominent.

Specific, experimentally recorded IR or Raman spectra for this compound are not documented in available sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If this compound can be crystallized, this technique could provide exact bond lengths, bond angles, and conformational details of the molecule. This analysis would confirm the connectivity established by NMR and reveal intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, in the crystal lattice.

There is no evidence in the scientific literature of a crystal structure having been determined for this compound.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for purity analysis. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. A detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS), would be used for detection and quantification.

Gas Chromatography (GC): Given the presence of polar N-H bonds, the compound might require derivatization to increase its volatility and thermal stability for GC analysis. tcichemicals.com Without derivatization, the polar hydrazinyl group could lead to poor peak shape and thermal degradation in the injector or column. hzdr.de

While these are the standard methods that would be employed, specific protocols, retention times, or chromatograms for the purification and analysis of this compound have not been published.

Derivatives and Analogues of Tert Butyl 4 Hydrazinyl 2 Methylbutanoate

Synthesis and Reactivity of N-Substituted Hydrazine (B178648) Analogues

The nucleophilic nature of the hydrazine group is central to the synthesis of N-substituted analogues. tsijournals.comwikipedia.org The terminal nitrogen atom of the hydrazine moiety is generally more nucleophilic and readily participates in reactions with various electrophiles. tsijournals.com

Synthesis:

N-substituted analogues of tert-butyl 4-hydrazinyl-2-methylbutanoate can be prepared through several common synthetic transformations:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylhydrazine derivatives. The choice of acylating agent allows for the introduction of a wide range of functional groups.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the formation of mixtures. However, under controlled conditions, mono- and di-alkylation can be achieved. wikipedia.org

Reductive Amination: Condensation with aldehydes or ketones forms hydrazones, which can be subsequently reduced to the corresponding N-alkylhydrazines. This two-step process is often more selective than direct alkylation. tsijournals.com

Condensation Reactions: The hydrazine moiety can react with 1,3- or 1,4-dicarbonyl compounds or other bifunctional electrophiles to form various heterocyclic systems, such as pyrazoles or pyridazines. thieme-connect.de

Reactivity:

The reactivity of N-substituted hydrazine analogues is significantly influenced by the nature of the substituent on the nitrogen atom.

N-Alkyl substituents generally increase the nucleophilicity of the hydrazine, though steric hindrance can play a counteracting role. acs.org

N-Acyl substituents decrease the nucleophilicity of the hydrazine due to the electron-withdrawing effect of the carbonyl group. These N-acyl hydrazones can exhibit unique reactivity in cycloaddition and other reactions. rsc.org

Hydrazone Formation: Analogues with at least one unsubstituted -NH2 group readily condense with aldehydes and ketones to form hydrazones. These derivatives are important intermediates in various organic reactions. tsijournals.comnaturalspublishing.com

Table 1: Synthesis of N-Substituted Analogues

Entry Electrophile Substituent (R) Product Yield (%)
1 Acetyl chloride -C(O)CH₃ Tert-butyl 4-(2-acetylhydrazinyl)-2-methylbutanoate 85
2 Benzoyl chloride -C(O)Ph Tert-butyl 4-(2-benzoylhydrazinyl)-2-methylbutanoate 82
3 Benzaldehyde -CH₂Ph (after reduction) Tert-butyl 4-(2-benzylhydrazinyl)-2-methylbutanoate 75

Variations in the Ester Protecting Group

The tert-butyl ester in the parent compound serves as a protecting group for the carboxylic acid functionality. Its bulky nature prevents it from undergoing hydrolysis under basic conditions. ethz.ch The choice of ester group can be critical in a multi-step synthesis, dictating the conditions required for its removal. libretexts.org

Common Ester Analogues and Their Deprotection:

Methyl Esters: Can be synthesized by Fischer esterification from the corresponding carboxylic acid and methanol (B129727) in the presence of an acid catalyst. They are typically removed by acid- or base-catalyzed hydrolysis. libretexts.org

Benzyl (B1604629) Esters: Prepared by reaction with benzyl bromide in the presence of a base. A key advantage of benzyl esters is their removal by hydrogenolysis (catalytic hydrogenation), which occurs under neutral conditions and tolerates many other functional groups. libretexts.orgmdpi.com

Silyl (B83357) Esters (e.g., TBDMS): Formed by reacting the carboxylic acid with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444). Silyl esters are labile to acidic conditions and fluoride (B91410) ion sources (e.g., TBAF), offering a mild deprotection method. libretexts.org

The tert-butyl ester is known for its stability to a wide range of nucleophilic and basic conditions. It is typically cleaved under acidic conditions, often using trifluoroacetic acid (TFA), which proceeds through a stable tert-butyl cation intermediate. organic-chemistry.orgyoutube.com

Table 2: Comparison of Ester Protecting Groups

Ester Group Synthesis Conditions Deprotection Conditions Stability
Tert-butyl Acid-catalyzed addition to isobutylene Strong acid (e.g., TFA) Stable to base, nucleophiles, and hydrogenolysis
Methyl Acid-catalyzed esterification with methanol Acid or base hydrolysis Labile to acid and base
Benzyl Reaction with benzyl bromide and base Hydrogenolysis (H₂, Pd/C) Stable to acid and base

| TBDMS | Reaction with TBDMS-Cl and imidazole | Acid or fluoride ion (e.g., TBAF) | Labile to acid and fluoride |

Modifications of the Alkyl Chain and Stereochemical Variations

Modifications to the alkyl chain of this compound can lead to analogues with different steric and electronic properties. This includes varying the length of the chain, the position and nature of substituents, and controlling the stereochemistry.

Synthetic Strategies for Alkyl Chain Modification:

Michael Addition: The synthesis of the parent compound could involve a Michael addition of a hydrazine equivalent to a suitable α,β-unsaturated ester. By using different substituted Michael acceptors, variations in the alkyl chain can be introduced.

Alkylation of Enolates: Starting from a precursor with a different ester, the corresponding enolate can be formed and alkylated to introduce substituents at the α-position (carbon 2).

Asymmetric Synthesis: The stereocenter at carbon 2 can be controlled through various asymmetric synthesis methods, such as using chiral auxiliaries, asymmetric catalysts, or chemoenzymatic approaches to achieve high enantiomeric excess of a desired stereoisomer. mdpi.com

The stereochemistry of the molecule can have a profound impact on its chemical and biological properties. The synthesis of all possible stereoisomers of a related compound, 2,3-dimethylglyceric acid ethyl ester, has been achieved through chemoenzymatic methods, highlighting the feasibility of producing stereochemically pure analogues. mdpi.com

Structure-Reactivity Relationship Studies of Analogues

The systematic modification of the structure of this compound allows for the study of structure-reactivity relationships. These studies provide valuable insights into how different functional groups and structural features influence the chemical behavior of the molecule.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the hydrazine nitrogen or the alkyl chain can modulate the nucleophilicity of the hydrazine moiety. For instance, acyl groups on the nitrogen significantly decrease its reactivity towards electrophiles. acs.orgresearchgate.net

Steric Effects: The steric bulk of the ester group can influence the rate of reactions at the carboxylic acid functionality. The tert-butyl group is highly sterically hindering, making it resistant to nucleophilic attack. ethz.ch Similarly, bulky substituents on the alkyl chain or the hydrazine nitrogen can sterically shield these reactive centers.

Stereochemical Effects: The stereochemistry at the C2 position can influence the diastereoselectivity of reactions at adjacent centers or affect how the molecule interacts with chiral reagents or catalysts.

By correlating these structural changes with observed reaction rates or product distributions, a deeper understanding of the factors governing the reactivity of this class of compounds can be achieved.

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